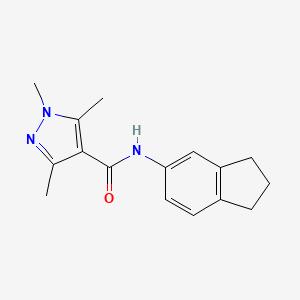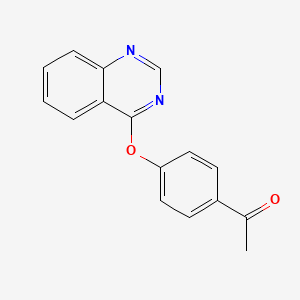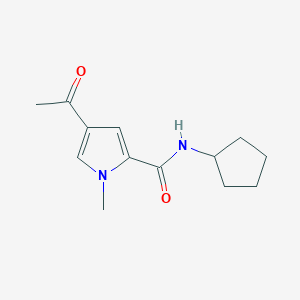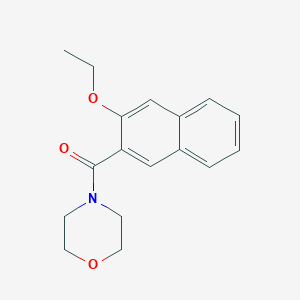
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide have been extensively studied. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It can also improve cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is its versatility in various scientific research applications. It can be used in vitro and in vivo experiments to study its potential therapeutic effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is to study its potential use as a therapeutic agent for other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate its potential use as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies can be conducted to optimize the synthesis method and increase the yield and purity of the final product.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. Its versatility and potential therapeutic effects make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide involves a multistep process that starts with the reaction of 2,3-dihydroinden-1-one with ethyl acetoacetate to obtain 2-ethyl-2,3-dihydro-1H-inden-1-one. This intermediate is further reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to obtain the desired product. The yield of the final product is around 60-70%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-15(11(2)19(3)18-10)16(20)17-14-8-7-12-5-4-6-13(12)9-14/h7-9H,4-6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNPNLSFILNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)










